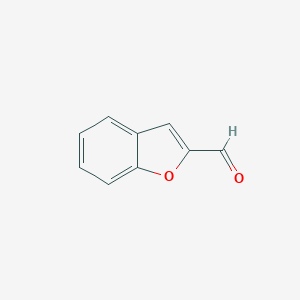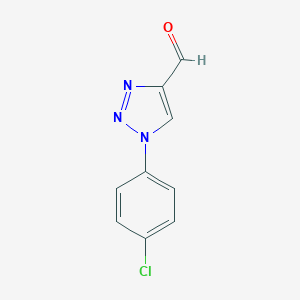
2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol, also known as MPBD, is a chemical compound that has been the subject of much scientific research due to its potential therapeutic applications. This compound is a derivative of resveratrol, a natural compound found in grapes and red wine that has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol is not yet fully understood, but it is believed to work through several different pathways. One possible mechanism is through the activation of the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol may also work through the inhibition of certain enzymes involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol has been shown to have several biochemical and physiological effects that may be beneficial in the treatment of various diseases. These effects include the inhibition of oxidative stress, the reduction of inflammation, and the induction of apoptosis in cancer cells. 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol has also been shown to have neuroprotective effects and may help to improve cognitive function in certain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its low toxicity, which makes it a safe compound to work with. However, one limitation of using 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol is its relatively high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol. One area of research is the development of new synthetic methods for producing 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol and its effects on different pathways in the body.
Synthesemethoden
The synthesis of 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol can be achieved through several methods, including the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and the use of boron trifluoride etherate as a catalyst in Friedel-Crafts acylation reactions. These methods have been developed to produce high yields of 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol with high purity.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol has been the subject of much scientific research due to its potential applications in the treatment of a variety of diseases. Some of the areas of research include cancer, neurodegenerative diseases, and cardiovascular diseases. 2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol has been shown to have anti-inflammatory and antioxidant properties, which may help to prevent or treat these diseases.
Eigenschaften
CAS-Nummer |
111917-57-8 |
|---|---|
Produktname |
2-(2-Hydroxypropan-2-yl)-5-methylbenzene-1,4-diol |
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-(2-hydroxypropan-2-yl)-5-methylbenzene-1,4-diol |
InChI |
InChI=1S/C10H14O3/c1-6-4-9(12)7(5-8(6)11)10(2,3)13/h4-5,11-13H,1-3H3 |
InChI-Schlüssel |
NEYYQMURWFWLNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)C(C)(C)O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1O)C(C)(C)O)O |
Synonyme |
1,4-Benzenediol, 2-(1-hydroxy-1-methylethyl)-5-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B45407.png)
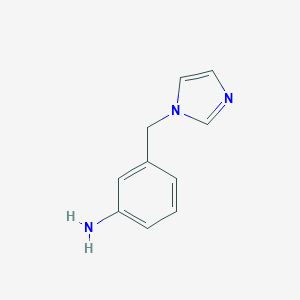
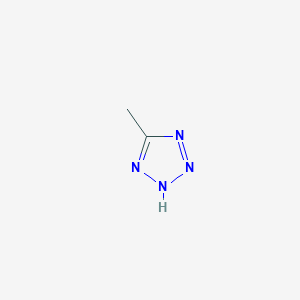
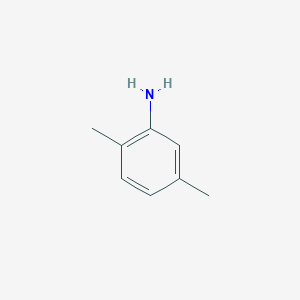
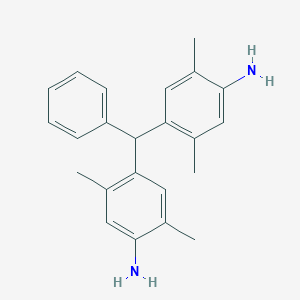
![Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-](/img/structure/B45420.png)
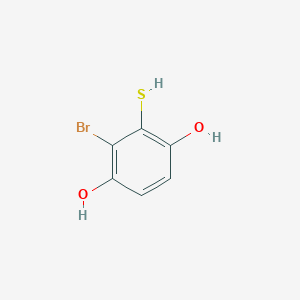
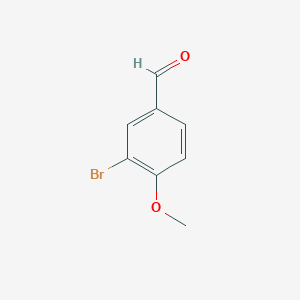
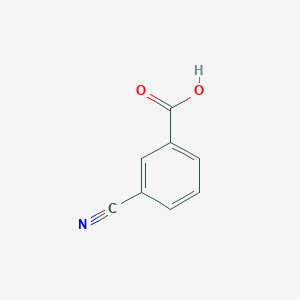
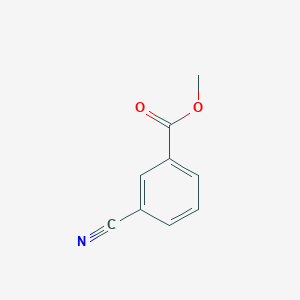
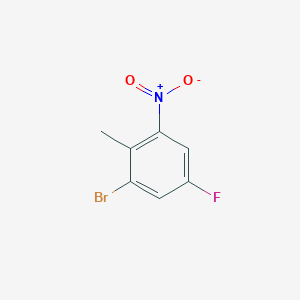
![(19S)-8-(Ethoxymethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B45431.png)
